2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid

Description

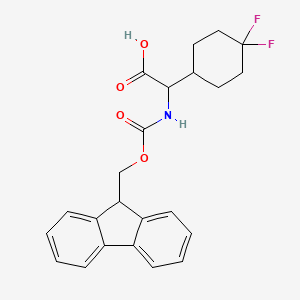

This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a 4,4-difluorocyclohexyl substituent on the α-carbon of acetic acid. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection, while the difluorocyclohexyl moiety imparts unique steric and electronic properties.

Properties

IUPAC Name |

2-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F2NO4/c24-23(25)11-9-14(10-12-23)20(21(27)28)26-22(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHACDQPDBSWER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It may be used in the study of biological pathways and interactions due to its unique structure.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the α-Carbon

4-Chlorophenyl vs. 4,4-Difluorocyclohexyl

- 4-Chlorophenyl analog: 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid () replaces the difluorocyclohexyl group with a chlorinated aromatic ring. Key Differences:

- Electronic Effects : The electron-withdrawing chlorine increases the acidity of the α-carbon’s carboxylic acid compared to the difluorocyclohexyl group.

- Lipophilicity : The aromatic ring may reduce solubility in aqueous media compared to the aliphatic cyclohexyl group.

- Applications : Chlorophenyl derivatives are often used in hydrophobic peptide motifs, whereas difluorocyclohexyl analogs may enhance membrane permeability in drug candidates .

4-Methoxyphenyl vs. 4,4-Difluorocyclohexyl

- 4-Methoxyphenyl analog: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid () features an electron-donating methoxy group. Key Differences:

- Acidity : The methoxy group decreases α-carboxylic acid acidity, altering deprotection kinetics in SPPS.

Chain Length and Functional Group Modifications

Propanoic Acid vs. Acetic Acid Backbone

- Propanoic Acid Derivative: Fmoc-(S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid () extends the carbon chain by one methylene group. Key Differences:

- Steric Hindrance : The additional carbon increases steric bulk, which may slow coupling efficiency in SPPS.

- Solubility : Longer chains generally reduce aqueous solubility but improve lipid bilayer interactions .

Pentanoic Acid Backbone

- Example: 5-cyclohexyl-4-(Fmoc-amino)pentanoic acid () has a five-carbon chain with a non-fluorinated cyclohexyl group. Key Differences:

- Applications : Longer chains are used in macrocyclic peptides or to introduce spacing between functional groups.

- Metabolic Stability : The absence of fluorine may reduce resistance to oxidative metabolism compared to the difluoro analog .

Fluorination Impact on Cyclohexyl Substituents

Data Tables

Table 1. Structural and Physicochemical Comparison

*Calculated based on molecular formula C24H21F2NO4.

Table 2. Application-Specific Comparison

| Compound Type | Preferred Use Case | Advantages | Limitations |

|---|---|---|---|

| Target Compound | Peptide therapeutics requiring metabolic stability | Fluorination enhances stability and rigidity | Higher synthesis cost due to fluorination |

| 4-Chlorophenyl analog | Hydrophobic peptide domains | Cost-effective, strong electron-withdrawing | Reduced solubility in aqueous media |

| Propanoic acid derivative | Peptide motifs requiring extended side chains | Improved lipid interaction | Slower coupling rates in SPPS |

Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound can be described with the following structural formula:

- Molecular Formula : C23H26F2N2O4

- Molecular Weight : 410.46 g/mol

- CAS Number : 150114-97-9

The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances the stability and solubility of the compound, making it suitable for various biochemical applications.

The biological activity of this compound is influenced by its structural components. The Fmoc group is commonly used in peptide synthesis as a protective group for amino acids, allowing for selective reactions without interference from the amino group. The difluorocyclohexyl moiety may contribute to its interaction with biological targets, potentially affecting metabolic pathways.

Biological Activity

Research indicates that compounds with similar structural characteristics exhibit diverse biological activities, including:

- Cytotoxicity : Studies have shown that fluorenyl derivatives can exhibit cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in metabolic processes, such as InhA, which is crucial in fatty acid biosynthesis in Mycobacterium tuberculosis .

Cytotoxicity Studies

A study conducted on fluorenone derivatives indicated significant cytotoxic activity against human cancer cell lines. The introduction of specific substituents on the fluorenone structure enhanced this activity, suggesting that modifications can lead to improved therapeutic efficacy .

Enzyme Interaction

In vitro studies demonstrated that derivatives of fluorenone could inhibit the activity of InhA, a target for tuberculosis treatment. This inhibition suggests potential applications in developing new antimycobacterial agents .

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has shown that modifications to the fluorenyl group can significantly influence biological activity. For instance, adding alkyl chains has been associated with increased antiproliferative effects, indicating a need for further exploration of these modifications in drug design .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.